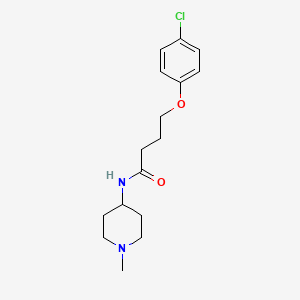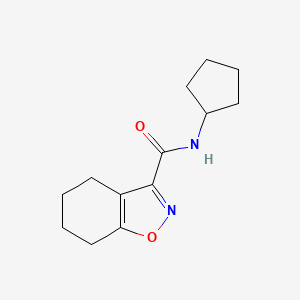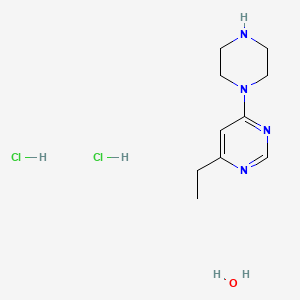
4-(4-chlorophenoxy)-N-(1-methyl-4-piperidinyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-chlorophenoxy)-N-(1-methyl-4-piperidinyl)butanamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which plays a critical role in the survival and proliferation of B cells. Inhibition of BTK has been shown to be effective in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).
Wirkmechanismus
BTK is a key component of the BCR signaling pathway, which is essential for the survival and proliferation of B cells. Inhibition of BTK by 4-(4-chlorophenoxy)-N-(1-methyl-4-piperidinyl)butanamide blocks BCR signaling and leads to apoptosis (programmed cell death) of B cells. This mechanism of action is similar to that of other BTK inhibitors, such as ibrutinib.
Biochemical and physiological effects:
In addition to its anti-tumor activity, 4-(4-chlorophenoxy)-N-(1-methyl-4-piperidinyl)butanamide has been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the production of pro-inflammatory cytokines by macrophages and to reduce the activation of T cells. These effects may have implications for the treatment of autoimmune diseases, such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
4-(4-chlorophenoxy)-N-(1-methyl-4-piperidinyl)butanamide has several advantages for use in laboratory experiments. It is highly selective for BTK and has potent anti-tumor activity in preclinical models. However, it has some limitations as well. For example, it is a relatively new compound and its long-term safety has not been fully established. In addition, it may have off-target effects on other kinases, which could complicate interpretation of experimental results.
Zukünftige Richtungen
There are several potential future directions for research on 4-(4-chlorophenoxy)-N-(1-methyl-4-piperidinyl)butanamide. One area of interest is the development of combination therapies with other anti-cancer agents, such as monoclonal antibodies or other kinase inhibitors. Another area of interest is the investigation of 4-(4-chlorophenoxy)-N-(1-methyl-4-piperidinyl)butanamide in other B-cell malignancies, such as diffuse large B-cell lymphoma (DLBCL). Finally, there is interest in exploring the potential of 4-(4-chlorophenoxy)-N-(1-methyl-4-piperidinyl)butanamide for the treatment of autoimmune diseases, such as rheumatoid arthritis.
Synthesemethoden
The synthesis of 4-(4-chlorophenoxy)-N-(1-methyl-4-piperidinyl)butanamide involves several steps, starting with the reaction of 4-chlorophenol with 1-bromo-4-(methylamino)butane to form 4-(4-chlorophenoxy)-N-methylbutan-1-amine. This intermediate is then reacted with piperidine to yield the final product, 4-(4-chlorophenoxy)-N-(1-methyl-4-piperidinyl)butanamide.
Wissenschaftliche Forschungsanwendungen
4-(4-chlorophenoxy)-N-(1-methyl-4-piperidinyl)butanamide has been extensively studied in preclinical models of B-cell malignancies, demonstrating potent and selective inhibition of BTK and significant anti-tumor activity. In a phase I clinical trial, 4-(4-chlorophenoxy)-N-(1-methyl-4-piperidinyl)butanamide was well-tolerated and showed promising activity in patients with relapsed or refractory CLL and MCL.
Eigenschaften
IUPAC Name |
4-(4-chlorophenoxy)-N-(1-methylpiperidin-4-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O2/c1-19-10-8-14(9-11-19)18-16(20)3-2-12-21-15-6-4-13(17)5-7-15/h4-7,14H,2-3,8-12H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUPGZBDGSZUTAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)CCCOC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-methyl-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B5906943.png)
![2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1(6H)-pyridazinyl]-N-(3-fluorobenzyl)acetamide](/img/structure/B5906954.png)

![3-({[3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}carbonyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B5906960.png)
![ethyl 5-(aminocarbonyl)-2-{[(2-chloro-6-fluorophenyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5906962.png)
![7-methyl-6-[2-(1-piperidinyl)-4-pyrimidinyl]-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5906964.png)


![N-(2-fluorophenyl)-N'-(4-{[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}phenyl)urea](/img/structure/B5906989.png)
![N-[3-(3-isopropoxyphenyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5907002.png)
